molecular formula C23H27FN2O3 B4044777 ethyl 3-(2-fluorobenzyl)-1-[3-(3-pyridinyl)propanoyl]-3-piperidinecarboxylate

ethyl 3-(2-fluorobenzyl)-1-[3-(3-pyridinyl)propanoyl]-3-piperidinecarboxylate

Cat. No.: B4044777
M. Wt: 398.5 g/mol
InChI Key: RMHLYMBDVGBTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-fluorobenzyl)-1-[3-(3-pyridinyl)propanoyl]-3-piperidinecarboxylate is a useful research compound. Its molecular formula is C23H27FN2O3 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.20057089 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Research has shown that derivatives of ethyl 3-(2-fluorobenzyl)-1-[3-(3-pyridinyl)propanoyl]-3-piperidinecarboxylate have been explored for their potential in drug discovery and pharmacological applications. For instance, ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. Among these compounds, one demonstrated promising activity against all tests, including MS GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and was found to be non-cytotoxic at certain concentrations (V. U. Jeankumar et al., 2013).

Organic Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to this compound have been conducted to understand their chemical properties and potential applications. Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, synthesized through Knoevenagel condensation, was studied for its crystal structure and antimicrobial activities, highlighting the versatility of these compounds in synthesizing materials with specific biological properties (A. D. Kumar et al., 2016).

Catalysis and Chemical Reactions

The role of related compounds in catalysis and chemical reactions has been investigated, demonstrating their utility in facilitating specific chemical transformations. For example, the catalytic efficiency of 3-ethylaminocarbonyl-2(1H)-pyridone and its derivatives in aromatic nucleophilic substitution reactions was explored, providing insights into the mechanisms of tautomeric catalysis (A. Loppinet-Serani et al., 1998).

Molecular Modeling and Drug Design

Molecular modeling studies have been applied to compounds within this chemical family to inform drug design and development. For instance, ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate was identified as a highly potent and orally active fibrinogen receptor antagonist, with molecular modeling suggesting that certain structural units are responsible for fixing the molecule in its active conformation (Y. Hayashi et al., 1998).

Properties

IUPAC Name

ethyl 3-[(2-fluorophenyl)methyl]-1-(3-pyridin-3-ylpropanoyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O3/c1-2-29-22(28)23(15-19-8-3-4-9-20(19)24)12-6-14-26(17-23)21(27)11-10-18-7-5-13-25-16-18/h3-5,7-9,13,16H,2,6,10-12,14-15,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHLYMBDVGBTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)CCC2=CN=CC=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-(2-fluorobenzyl)-1-[3-(3-pyridinyl)propanoyl]-3-piperidinecarboxylate
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ethyl 3-(2-fluorobenzyl)-1-[3-(3-pyridinyl)propanoyl]-3-piperidinecarboxylate
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ethyl 3-(2-fluorobenzyl)-1-[3-(3-pyridinyl)propanoyl]-3-piperidinecarboxylate
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ethyl 3-(2-fluorobenzyl)-1-[3-(3-pyridinyl)propanoyl]-3-piperidinecarboxylate
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ethyl 3-(2-fluorobenzyl)-1-[3-(3-pyridinyl)propanoyl]-3-piperidinecarboxylate
Reactant of Route 6
ethyl 3-(2-fluorobenzyl)-1-[3-(3-pyridinyl)propanoyl]-3-piperidinecarboxylate

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